6-Bromo-2-iodo-7-methoxyquinazoline
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Overview
Description
6-Bromo-2-iodo-7-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H6BrIN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-2-iodo-7-methoxyquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and iodination of 7-methoxyquinazoline. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-Bromo-2-iodo-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the quinazoline ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-iodo-7-methoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents.
Biological Studies: The compound is used to study the biological activity of quinazoline derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-7-methoxyquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in antiproliferative effects on cancer cells or other biological activities .
Comparison with Similar Compounds
6-Bromo-2-iodo-7-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
6-Bromo-2-chloro-7-methoxyquinazoline: Similar structure but with chlorine instead of iodine.
6-Bromo-2-fluoro-7-methoxyquinazoline: Similar structure but with fluorine instead of iodine.
6-Bromo-2-iodo-4-methoxyquinazoline: Similar structure but with a different position of the methoxy group.
These compounds may exhibit different biological activities and chemical reactivity due to the variations in their substituents.
Properties
CAS No. |
914397-13-0 |
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Molecular Formula |
C9H6BrIN2O |
Molecular Weight |
364.96 g/mol |
IUPAC Name |
6-bromo-2-iodo-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6BrIN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 |
InChI Key |
UXBKGYAJNFMOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)I)Br |
Origin of Product |
United States |
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